molecular formula C17H18N2O2 B2535642 N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide CAS No. 329078-74-2

N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide

Cat. No. B2535642
CAS RN: 329078-74-2
M. Wt: 282.343
InChI Key: UYMPYBDTZZWTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “N-benzyl-N’-(2,3-dimethylphenyl)ethanediamide” can be achieved through a multi-step reaction pathway involving the condensation of benzylamine and 2-phenylethylamine with ethanediamine, followed by N-alkylation and subsequent purification steps.


Molecular Structure Analysis

The molecular formula of “N-benzyl-N’-(2,3-dimethylphenyl)ethanediamide” is C18H20N2O3 . The average mass is 312.363 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-benzyl-N’-(2,3-dimethylphenyl)ethanediamide” include the condensation of benzylamine and 2-phenylethylamine with ethanediamine, followed by N-alkylation.


Physical And Chemical Properties Analysis

“N-benzyl-N’-(2,3-dimethylphenyl)ethanediamide” is a white, crystalline solid with a melting point of 80.5 °C, and is soluble in both water and organic solvents.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are essential for cancer cell growth and angiogenesis. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. This compound has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling molecule that promotes the formation of blood vessels.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. This compound has also been found to inhibit cell proliferation, which is the process of cell division and growth. This compound has been shown to decrease the levels of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. This compound has also been found to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause cellular damage.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide has several advantages for lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity, which makes it a safe compound for lab experiments. However, there are some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Therefore, further research is needed to fully understand the therapeutic properties of this compound.

Future Directions

There are several future directions for research on N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide. One area of research could be to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Further research could also focus on the mechanism of action of this compound and its effects on various signaling pathways. Another area of research could be to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases. Overall, this compound has shown promising therapeutic properties, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide can be synthesized through a multistep reaction process. The synthesis method involves the condensation of N-benzyl-2,3-dimethylbenzamide with ethylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide has been extensively studied in scientific research for its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been found to inhibit the formation of blood vessels, which is essential for tumor growth.

Safety and Hazards

“N-benzyl-N’-(2,3-dimethylphenyl)ethanediamide” is for research use only and not for human or veterinary use. It causes severe skin burns and eye damage .

properties

IUPAC Name

N-benzyl-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-6-10-15(13(12)2)19-17(21)16(20)18-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMPYBDTZZWTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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